3-(2-Methylpiperidin-1-yl)pyrazin-2-amine
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Overview
Description
3-(2-Methylpiperidin-1-yl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazine ring substituted with a 2-methylpiperidin-1-yl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpiperidin-1-yl)pyrazin-2-amine typically involves the reaction of pyrazine derivatives with 2-methylpiperidine. One common method includes the nucleophilic substitution reaction where the pyrazine ring is activated by a leaving group, such as a halide, and then reacted with 2-methylpiperidine under basic conditions . The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpiperidin-1-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methylpiperidin-1-yl)pyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylpiperidin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methylpiperidin-1-yl)pyrazin-3,6-d2-2-amine
- N-(2-Methylpiperidin-1-yl)pyrazin-2-amine
Uniqueness
3-(2-Methylpiperidin-1-yl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C10H16N4 |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)pyrazin-2-amine |
InChI |
InChI=1S/C10H16N4/c1-8-4-2-3-7-14(8)10-9(11)12-5-6-13-10/h5-6,8H,2-4,7H2,1H3,(H2,11,12) |
InChI Key |
QBQVNEMQHRKWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=NC=CN=C2N |
Origin of Product |
United States |
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